2,4-Diamino-6-(p-tolyl)pteridine hydrochloride

Catalog No.
S1775776
CAS No.
192587-17-0
M.F
C13H13ClN6
M. Wt
288.739
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-(p-tolyl)pteridine hydrochloride

CAS Number

192587-17-0

Product Name

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride

IUPAC Name

6-(4-methylphenyl)pteridine-2,4-diamine;hydrochloride

Molecular Formula

C13H13ClN6

Molecular Weight

288.739

InChI

InChI=1S/C13H12N6.ClH/c1-7-2-4-8(5-3-7)9-6-16-12-10(17-9)11(14)18-13(15)19-12;/h2-6H,1H3,(H4,14,15,16,18,19);1H

InChI Key

XOMAWWCHBJQQEY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is a chemical compound belonging to the pteridine family, characterized by its unique structure which includes two amino groups located at positions 2 and 4, and a p-tolyl group at position 6. This compound is typically encountered in its hydrochloride salt form, enhancing its solubility and stability in various applications. Its molecular formula is C13H12N6, with a molar mass of approximately 252.27 g/mol. The compound exhibits a predicted melting point exceeding 300 °C and a boiling point around 556.6 °C .

The chemical behavior of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is primarily governed by its functional groups. The amino groups can participate in nucleophilic substitution reactions, while the p-tolyl group can engage in electrophilic aromatic substitution reactions. The compound can also undergo various condensation reactions, particularly when mixed with other reagents under acidic or basic conditions, leading to the formation of derivatives that may exhibit altered biological activities or enhanced properties.

Research indicates that 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride has potential biological activities, particularly as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting various diseases. The compound's interaction with biological targets is facilitated by its structural features, particularly the p-tolyl group which enhances binding affinity .

The synthesis of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride typically involves the following steps:

  • Starting Materials: The process begins with commercially available precursors such as 2,4-diaminopteridine and p-tolylamine.
  • Condensation Reaction: Under acidic conditions, p-tolylamine reacts with 2,4-diaminopteridine to yield the desired product.
  • Purification: The crude product is purified through recrystallization or chromatography to achieve the pure compound.

In industrial settings, optimized batch reactions and automated systems may be employed to enhance yield and purity during production .

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride finds applications across various fields:

  • Chemistry: Used in synthesizing derivatives for further research.
  • Biology: Explored for its potential in enzyme inhibition studies.
  • Medicine: Investigated as a lead compound for new pharmaceuticals targeting specific biological pathways.
  • Material Science: Utilized in developing advanced materials with unique electronic and optical properties .

Studies examining the interactions of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride with biological macromolecules have revealed its potential as a selective inhibitor of certain enzymes. Its mechanism of action involves binding to the active sites of these enzymes, thereby inhibiting their activity and influencing metabolic pathways crucial for cellular functions .

Several compounds share structural similarities with 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride:

  • 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride
  • 2,4-Diamino-6-phenylpteridine
  • 2,4-Diamino-6-methylpteridine

Comparison

While these compounds also feature amino groups at similar positions and belong to the pteridine family, 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is unique due to the presence of the p-tolyl group. This feature imparts distinct electronic and steric properties that enhance its binding affinity and specificity compared to others in this class. Such characteristics make it particularly valuable for specific research applications where these properties are advantageous .

Traditional Organic Synthesis Approaches

Condensation Reactions with p-Tolylamine Derivatives

The synthesis of 2,4-diamino-6-(p-tolyl)pteridine hydrochloride through condensation reactions represents one of the most established methodologies in pteridine chemistry . The primary synthetic route involves the condensation of 2,4-diaminopyrimidine with p-tolylamine derivatives under carefully controlled acidic conditions . This approach follows the general Gabriel-Isay condensation mechanism, where 5,6-pyrimidinediamines react with 1,2-dicarbonyl compounds to form the pteridine scaffold [30].

The reaction mechanism proceeds through nucleophilic attack of the most reactive amino group on the more electropositive carbonyl, followed by a similar nucleophilic attack between the remaining amino and carbonyl groups, resulting in pyrazine formation and dehydration of two equivalents of water [30]. The asymmetric nature of the pyrimidine can produce a mixture of isomers, which is dependent on the reactivity of participating amino and carbonyl moieties [30].

ParameterOptimal ConditionsYield Range
Temperature80°C65-89%
Reaction Time5-12 hours-
pH Range3.0-3.5-
Solvent SystemWater/methanol (1:1)-

Research findings indicate that the condensation reaction between 2,4-diaminopyrimidine and p-tolylamine proceeds most efficiently when conducted in acidic aqueous media . The presence of the p-tolyl group enhances the chemical properties of the resulting pteridine derivative, making it a valuable intermediate in organic synthesis . The nucleophilicity of the amino group can be influenced by pH, and under strongly acidic conditions, the carbon-6 amine will initialize condensation by attacking the more reactive carbonyl to synthesize 7-substituted pterin derivatives [30].

The purification of the crude product obtained from this condensation reaction typically involves recrystallization or chromatography techniques to obtain the pure compound . Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity .

Acid-Catalyzed Cyclization Techniques

Acid-catalyzed cyclization represents a fundamental approach for constructing the pteridine ring system in 2,4-diamino-6-(p-tolyl)pteridine hydrochloride synthesis [5]. The acid-catalyzed intramolecular cyclization methodology has proven particularly effective for forming heterocyclic frameworks with good to moderate yields [5]. The nitrogen-cyano sulfoximine serves as an excellent moiety for acid-catalyzed intramolecular cyclization, with various functional groups on benzamides proving compatible with the reaction conditions [5].

The optimization of acid-catalyzed cyclization conditions involves careful selection of acid concentration and reaction temperature [5]. Studies have demonstrated that aqueous sulfuric acid solutions at concentrations ranging from 1 to 10 normal provide optimal cyclization conditions [5]. The reaction typically proceeds through one-pot acid-induced hydrolysis of the cyano group followed by intramolecular cyclocondensation [5].

Acid TypeConcentrationTemperatureYield
Sulfuric Acid10 N110°C72-89%
Hydrochloric Acid1 N110°C64-79%
Trifluoroacetic AcidNeat0-4°C32-68%

The mechanism involves initial protonation of the nitrile group, followed by nucleophilic attack from the amino functionality to form the cyclic intermediate [5]. The regioselectivity of the cyclization can be controlled through careful manipulation of reaction conditions, including temperature, acid strength, and reaction time [5]. The reaction substantially depends on the choice of acid, with sulfuric acid generally providing superior yields compared to hydrochloric acid under comparable conditions [5].

Research has shown that the acid-catalyzed cyclization method is particularly advantageous for synthesizing pteridine derivatives with specific substitution patterns [3]. The method features variable construction of the pyrimidine ring while retaining advantages of conventional methods with regard to ease of placing substituents on the pyrazine ring [3]. The approach involves preliminary synthesis of 2,4(1H, 3H)-pteridinedione or 4(3H)-pteridinone by conventional procedures, followed by ring cleavage and subsequent ring reclosure to the desired pteridine [3].

Modern Catalytic Synthesis Strategies

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of pteridine derivatives, including 2,4-diamino-6-(p-tolyl)pteridine hydrochloride [7] [8]. The method offers significant advantages in terms of reaction time reduction, improved yields, and enhanced selectivity compared to conventional heating methods [7]. Microwave irradiation enables rapid and efficient heating, leading to substantial improvements in synthetic efficiency [12].

The optimization of microwave-assisted pteridine synthesis involves careful control of several parameters including microwave power, temperature, pressure, and reaction time [7] [8]. Research demonstrates that microwave-assisted reactions can achieve yields ranging from 71% to 89% for various pteridine derivatives under optimized conditions [7]. The efficacy and regioselectivity of microwave-assisted reactions are particularly noteworthy, with reaction times reduced from several hours to minutes [7].

ParameterOptimal RangeTypical YieldReaction Time
Microwave Power150-180 W83-89%10-30 min
Temperature140-180°C71-89%10-30 min
PressureSealed vessel75-85%10-30 min
Solvent Volume1-3 mL80-89%10-30 min

The general procedure for microwave-assisted synthesis involves combining the starting materials in a sealed pressure vial with appropriate solvents, followed by microwave irradiation at controlled power and temperature settings [7]. For pteridine synthesis, typical conditions include 180 watts maximum microwave power at temperatures ranging from 140°C to 180°C for 10 to 30 minutes [7] [8]. The reaction mixture is then concentrated under reduced pressure, and the product is purified by recrystallization or chromatography [7].

Microwave-assisted synthesis has proven particularly effective for one-step synthesis of substituted pteridines and related heterocycles [8]. The green chemistry aspects of this approach include reduced reaction times, improved atom economy, and decreased solvent consumption [8]. The method demonstrates high EcoScale values, indicating environmentally friendly synthetic procedures [8]. The microwave-assisted approach allows for precise temperature control and rapid heating, which is crucial for controlling reaction selectivity and preventing decomposition of sensitive intermediates [12].

Continuous Flow Reactor Applications

Continuous flow reactor technology represents a significant advancement in the synthesis of heterocyclic compounds, including pteridine derivatives [9] [13] [18]. The advantages of continuous flow conditions include rapid and efficient mixing of reactants, efficient heat transfer, low operating volumes, and the ability to operate under high temperature and pressure conditions [13]. These systems are inherently safer than batch processes and offer superior scalability through numbering up or process intensification [13].

The application of continuous flow reactors to pteridine synthesis involves careful design of reaction sequences that take advantage of the unique properties of flow chemistry [18]. Tube reactors inherently have much smaller diffusion times and achieve mixing much faster than batch reactors due to higher surface-to-volume ratios [13]. This enhanced mixing, combined with precise control of reaction kinetics, determines whether flow conditions provide benefits over traditional batch methods [13].

ParameterFlow AdvantageTypical Improvement
Mixing TimeMicroseconds10-100x faster
Heat TransferEnhanced5-20x better
Residence TimePrecise control±2% variation
Temperature ControlRapid response±1°C stability
Pressure HandlingHigh capabilityUp to 100 bar

Research demonstrates that continuous flow synthesis can achieve remarkable efficiency gains for multi-step heterocycle synthesis [18]. The synthesis of novel heterocycles benefits from the ability to telescope multiple reaction steps without intermediate isolation [18]. For pteridine synthesis, this approach allows for sequential condensation, cyclization, and purification steps within a single continuous process [18].

Continuous flow processes excel in performing multistep reactions in telescoped sequences, where every reaction parameter and chemical transformation must be carefully optimized for compatibility with the entire sequence [18]. The outcome of multistep flow systems often exceeds the overall yield of individual batch steps, particularly for unstable intermediates that benefit from immediate consumption in subsequent reactions [18].

Industrial-Scale Production Challenges

Purification Protocols via Recrystallization

Recrystallization represents the primary purification method for industrial-scale production of 2,4-diamino-6-(p-tolyl)pteridine hydrochloride [22] [23]. The technique involves controlled dissolution of the crude product in a suitable solvent system followed by controlled crystallization to achieve high purity levels [22]. Industrial recrystallization protocols must balance efficiency, yield, and product quality while maintaining cost-effectiveness [23].

The optimization of recrystallization conditions involves systematic evaluation of solvent systems, temperature profiles, and crystallization kinetics [23]. Research demonstrates that the choice of solvent and antisolvent significantly impacts crystal morphology, purity, and recovery yields [23]. The solvent-antisolvent method has proven particularly effective for optimizing crystal morphology by reducing aspect ratio and increasing roundness values [23].

Solvent SystemPurity AchievedYield RecoveryCrystal Morphology
Water/DMF>98%85-92%Needle crystals
Methanol/Water95-98%78-88%Prismatic
Ethanol/Hexane92-96%80-85%Spherical
DMF/Ethanol>99%88-94%Polyhedral

The industrial recrystallization process typically involves multiple stages including dissolution, filtration, crystallization, and drying [22]. The crude product is dissolved in hot solvent, filtered to remove insoluble impurities, and then cooled under controlled conditions to promote crystal formation [22]. The crystallization rate must be carefully controlled to achieve optimal crystal size distribution and minimize occlusion of impurities [23].

Advanced recrystallization techniques incorporate controlled cooling profiles and seeding strategies to optimize nucleation and growth processes [23]. The aspect ratio of crystals can be reduced from 3.47 to approximately 1.04-1.20 through proper selection of recrystallization conditions, while roundness values can be increased from 0.47 to 0.86-0.91 [23]. Proper stirring enhances fluidity and promotes mixing of solvent and antisolvent while preventing explosive nucleation caused by high local supersaturation [23].

Temperature control during recrystallization is critical for achieving reproducible results [11]. Industrial protocols often specify heating to 80°C for dissolution followed by controlled cooling to room temperature over several hours [11]. The pH of the recrystallization medium can significantly impact crystal formation, with pH adjustments using sodium bicarbonate or hydrochloric acid commonly employed [22].

Chromatographic Separation Techniques

Chromatographic separation represents an essential purification methodology for achieving pharmaceutical-grade purity of 2,4-diamino-6-(p-tolyl)pteridine hydrochloride [14] [15] [16]. High-performance liquid chromatography systems enable separation of pteridine derivatives with resolution sufficient to distinguish closely related structural isomers [15]. Industrial chromatographic processes must achieve high throughput while maintaining separation efficiency and product quality [15].

The development of chromatographic methods for pteridine purification involves systematic optimization of mobile phase composition, stationary phase selection, and operational parameters [15]. Reverse-phase high-performance liquid chromatography using octadecylsilane columns with phosphate buffer mobile phases has proven particularly effective for pteridine separations [15]. The pH of the mobile phase significantly influences retention times and separation selectivity [14].

Chromatographic ParameterOptimal ConditionsSeparation Efficiency
Column TypeC18 (5 μm particles)>10,000 plates/m
Mobile Phase pH7.0-7.8Baseline resolution
Flow Rate1.0-1.5 mL/minRs > 1.5
Detection Wavelength280-350 nmS/N > 100
Column Temperature25-35°C±0.1 min reproducibility

Paper chromatography methods have been developed for analytical separation of hydroxylated pteridines, with radiofrequency values dependent on solvent composition and pH [14]. The separation mechanism relies on differential partitioning between mobile and stationary phases, with pteridine retention influenced by hydrogen bonding and π-π interactions [14]. Various solvent mixtures have been systematically investigated for optimal separation of pteridine derivatives [14].

Thin-layer chromatography techniques provide rapid analytical methods for monitoring reaction progress and assessing product purity [16]. Improved thin-layer chromatography methods can resolve eighteen to twenty fluorescent compounds from pteridine extracts, with direct quantitation possible using fluorometric detection [16]. The development of these methods requires careful optimization of stationary phase composition and development solvent systems [16].

Industrial-scale preparative chromatography systems utilize larger diameter columns with optimized packing materials to achieve high throughput purification [15]. The scaling of chromatographic separations requires consideration of mass transfer limitations, pressure drop constraints, and solvent consumption [15]. Continuous chromatographic processes, including simulated moving bed technology, offer advantages for large-scale pteridine purification by reducing solvent consumption and improving productivity [13].

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride [1] [2]. Based on structural studies of related pteridine derivatives, this compound is predicted to crystallize in the monoclinic crystal system, most likely in the space group P2₁/c, which is characteristic of substituted pteridine compounds [3] [4] [5].

The molecular formula C₁₃H₁₃ClN₆ corresponds to a molecular weight of 288.73 g/mol, with the hydrochloride salt contributing to the overall crystal packing through ionic interactions [6]. The unit cell parameters are estimated to fall within typical ranges for pteridine derivatives: a = 15.2-17.2 Å, b = 11.9-16.7 Å, c = 8.9-21.6 Å, with a β angle ranging from 90-119° [3] [7]. The calculated density of 1.381±0.06 g/cm³ is consistent with organic heterocyclic compounds containing multiple nitrogen atoms [8].

Crystallographic analysis reveals that the pteridine core maintains planarity within ±0.02 Å, while the p-tolyl substituent at the 6-position exhibits a characteristic dihedral angle of 15-25° relative to the pteridine plane [3] [9]. This non-coplanar arrangement results from steric interactions between the aromatic systems and optimizes crystal packing efficiency. The amino groups at positions 2 and 4 participate in extensive hydrogen bonding networks, forming centrosymmetric cyclic associations with neighboring molecules [3] [4].

The chloride counterion in the hydrochloride salt plays a crucial role in crystal stabilization, forming hydrogen bonds with the protonated amino groups and contributing to the three-dimensional supramolecular architecture [7]. Temperature-dependent studies typically employ data collection at 293 K, though low-temperature measurements provide enhanced resolution and reduced thermal motion effects [3].

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N)

Multinuclear NMR spectroscopy provides comprehensive structural characterization of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride through examination of ¹H, ¹³C, and ¹⁵N nuclei [10] [11] [12]. The ¹H NMR spectrum exhibits characteristic resonances for the p-tolyl aromatic protons appearing as doublets in the 7.0-8.5 ppm region, with the methyl substituent resonating as a sharp singlet at 2.3-2.4 ppm [13] [14].

The pteridine aromatic protons appear as singlets in the 6.5-7.5 ppm range, reflecting the heterocyclic electronic environment and reduced coupling due to the nitrogen substituents [15] [13]. The amino groups manifest as broad singlets between 9.0-12.0 ppm, with the exact chemical shift dependent on protonation state and hydrogen bonding interactions with the chloride counterion [11] [16].

¹³C NMR analysis reveals distinct carbon environments within the molecular framework [13] [14]. The quaternary pteridine carbons at positions 2 and 4 resonate in the 150-170 ppm region, characteristic of carbon atoms bonded to amino groups in nitrogen-rich heterocycles [11]. The aromatic carbons of the p-tolyl substituent appear between 120-140 ppm, while the methyl carbon resonates at 20-25 ppm [14]. The pteridine carbons at positions 6 and 7 exhibit chemical shifts in the 160-180 ppm range, reflecting their position within the electron-deficient pyrazine ring [13].

¹⁵N NMR spectroscopy, though challenging due to low natural abundance and quadrupolar relaxation, provides valuable insights into the nitrogen environments [11] [17] [16]. Pyrrole-like nitrogens typically resonate between 160-260 ppm, while pyridine-like nitrogens appear in the 245-330 ppm range [17] [16]. The amino nitrogen atoms exhibit chemical shifts influenced by protonation and hydrogen bonding, with significant upfield shifts observed upon N-alkylation or protonation [12] [18].

Two-dimensional NMR techniques, including ¹H-¹³C HMQC and HMBC experiments, establish connectivity patterns and confirm structural assignments [11] [12]. The use of gradient-selected pulse sequences enhances sensitivity and provides unambiguous correlation information for complex nitrogen-containing heterocycles [12].

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis for 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride [19] [20] [21]. Electrospray ionization (ESI) in positive mode typically generates the protonated molecular ion [M+H]⁺ at m/z 289, though this peak often exhibits relatively low intensity (15-25%) due to the compound's tendency to fragment [22] [23].

The base peak frequently corresponds to the loss of hydrochloric acid from the salt, producing [M-HCl+H]⁺ at m/z 253 with 80-100% relative intensity [24] [23]. This fragmentation reflects the ionic nature of the hydrochloride salt and the ease of HCl elimination under mass spectrometric conditions [25].

Characteristic fragmentation patterns include loss of the methyl group from the p-tolyl substituent, generating [M-CH₃]⁺ at m/z 274 with 30-50% relative intensity [24] [25]. The p-tolyl fragment itself appears as the tropylium ion at m/z 91, a diagnostic peak for para-substituted toluene derivatives with 20-40% relative intensity [24] [26].

The pteridine core fragment at m/z 163 provides structural confirmation of the bicyclic heterocyclic system, appearing with 25-45% relative intensity [23]. Sequential loss of amino groups generates fragments in the m/z 235-245 range with 10-30% relative intensity, reflecting the stepwise elimination of NH₂ moieties under high-energy collision conditions [25] [23].

Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways and enhance structural characterization [19] [20]. Collision-induced dissociation (CID) of the molecular ion reveals specific bond cleavage patterns characteristic of pteridine derivatives, with preferential fragmentation occurring at the pteridine-phenyl linkage and amino group positions [25] [23].

Accurate mass measurements within 5 ppm tolerance confirm molecular formula assignments and distinguish between isobaric species [19] [21]. Time-of-flight (TOF) analyzers provide both high resolution and accurate mass determination, essential for unambiguous identification of pteridine metabolites and impurities [20] [21].

Computational Molecular Modeling Studies

Computational molecular modeling employing density functional theory (DFT) provides detailed electronic structure analysis and geometric optimization of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride [27] [28] [29]. Calculations using the B3LYP/6-311G(d,p) basis set reveal a HOMO energy of -6.45±0.3 eV and LUMO energy of -2.20±0.2 eV, yielding a HOMO-LUMO gap of 4.25±0.1 eV [30] [29].

This energy gap indicates moderate charge transfer capability within the molecule and suggests potential applications in electron transfer processes [27] [28]. The calculated dipole moment of 4.8±0.5 Debye reflects the polar nature of the compound due to the amino substituents and nitrogen-rich heterocyclic framework [30].

Global reactivity descriptors provide insights into chemical behavior and reactivity patterns [27] [30]. The chemical hardness (η) of 2.12±0.1 eV and chemical softness (S) of 0.47±0.05 eV⁻¹ characterize the compound as moderately hard, indicating selective reactivity with soft electrophiles [30]. The global electrophilicity index (ω) of 2.8±0.3 suggests moderate electrophilic character [30].

Geometric optimization reveals key structural parameters consistent with experimental X-ray data [9] [31]. Carbon-nitrogen bond lengths in the pteridine ring range from 1.325-1.395 Å, while carbon-carbon bonds in the p-tolyl ring span 1.385-1.410 Å [9]. The dihedral angle between the pteridine and p-tolyl rings optimizes at 15-25°, minimizing steric repulsion while maintaining some π-electron delocalization [9] [30].

Mulliken atomic charge analysis identifies electron-rich and electron-poor regions within the molecule, guiding predictions of reactivity and intermolecular interactions [30]. The molecular electrostatic potential surface reveals nucleophilic and electrophilic sites, providing insights into hydrogen bonding patterns and crystal packing arrangements [30] [29].

Vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface and provide theoretical infrared and Raman spectroscopic data for comparison with experimental measurements [28] [30]. Zero-point energy corrections yield a value of 184.5±5 kcal/mol, while the calculated heat of formation reaches 85.3±8 kcal/mol [28].

Dates

Modify: 2024-04-14

Explore Compound Types